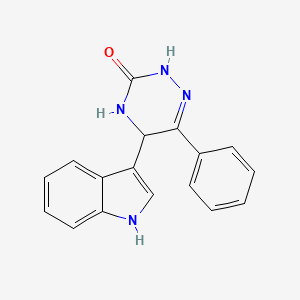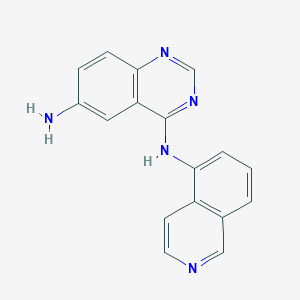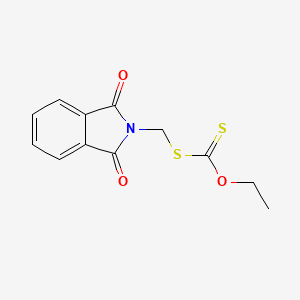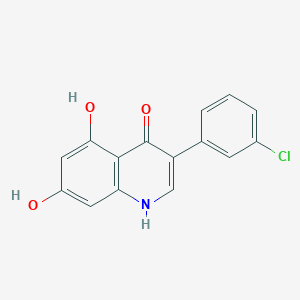
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is an organic compound that belongs to the class of quinolinones It is characterized by the presence of a chlorophenyl group at the 3-position and hydroxyl groups at the 5 and 7 positions of the quinolinone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: Introduction of additional hydroxyl groups or conversion to quinones.
Reduction: Conversion of the quinolinone ring to dihydroquinoline derivatives.
Substitution: Replacement of the chlorophenyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed.
Major Products
The major products formed from these reactions include various substituted quinolinones, dihydroquinolines, and quinone derivatives, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding domains. The exact pathways involved depend on the specific biological context and target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Chlorophenyl isocyanate
- Carbonyl cyanide m-chlorophenyl hydrazone
- 3-(3-Chlorophenyl)-1H-pyrazol-5-amine
Uniqueness
3-(3-Chlorophenyl)-5,7-dihydroxyquinolin-4(1H)-one is unique due to the presence of both chlorophenyl and hydroxyl groups on the quinolinone ring, which imparts distinct chemical and biological properties. This combination of functional groups allows for diverse chemical reactivity and potential therapeutic applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
206536-31-4 |
|---|---|
Molekularformel |
C15H10ClNO3 |
Molekulargewicht |
287.70 g/mol |
IUPAC-Name |
3-(3-chlorophenyl)-5,7-dihydroxy-1H-quinolin-4-one |
InChI |
InChI=1S/C15H10ClNO3/c16-9-3-1-2-8(4-9)11-7-17-12-5-10(18)6-13(19)14(12)15(11)20/h1-7,18-19H,(H,17,20) |
InChI-Schlüssel |
ZDTZOBIXVNHHCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Cl)C2=CNC3=C(C2=O)C(=CC(=C3)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


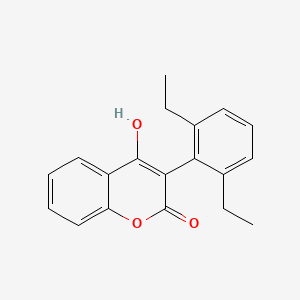

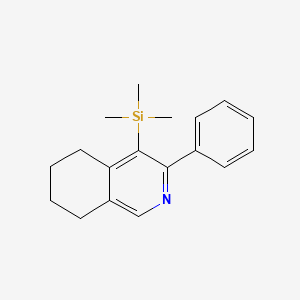
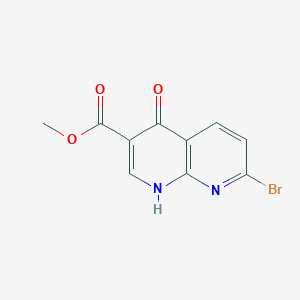
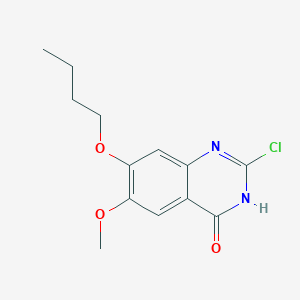

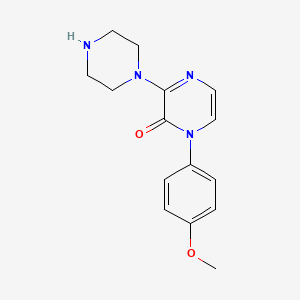

![Benzo[b][1,6]naphthyridine-4-carbonitrile, 3-(4-morpholinyl)-](/img/structure/B11841095.png)

